3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid
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Overview
Description
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid is a complex organic compound featuring a pyrrolidine ring, a benzoic acid moiety, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactionsThe benzoic acid moiety is often introduced through esterification and subsequent hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the scale of production and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various therapeutic effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid: Similar in structure but lacks the phenoxy groups, which may affect its biological activity and applications.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid:
Uniqueness
The presence of the phenoxy groups in 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid distinguishes it from similar compounds, potentially enhancing its binding affinity to certain targets and expanding its range of applications in medicinal chemistry and material science .
Properties
CAS No. |
649773-88-6 |
---|---|
Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[2-oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H19NO5/c25-22-21(13-14-24(22)17-6-4-5-16(15-17)23(26)27)29-20-11-9-19(10-12-20)28-18-7-2-1-3-8-18/h1-12,15,21H,13-14H2,(H,26,27) |
InChI Key |
GPWZXJJXDBYRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1OC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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